6-(2,5-dimethoxyphenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one
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Overview
Description
5-(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-2-methyl-N-(2-methylbenzyl)benzenesulfonamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant biological activities and are often used as scaffolds in medicinal chemistry . The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is fused with a benzenesulfonamide moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-dimethoxyphenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, which can be synthesized through the condensation of aminopyrazole with β-diketones under acidic conditions . The resulting intermediate is then subjected to sulfonation using benzenesulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated synthesis platforms can also streamline the process, reducing the time and cost associated with manual synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-2-methyl-N-(2-methylbenzyl)benzenesulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products
Oxidation: Sulfone derivatives
Reduction: Amines
Substitution: N-substituted sulfonamides
Scientific Research Applications
5-(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-2-methyl-N-(2-methylbenzyl)benzenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(2,5-dimethoxyphenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
- 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
- 2-Methylsulfanyl-5,7-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
What sets 6-(2,5-dimethoxyphenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one apart from similar compounds is its unique combination of the pyrazolo[1,5-a]pyrimidine core with the benzenesulfonamide moiety. This structural feature enhances its biological activity and makes it a valuable scaffold for drug development .
Properties
IUPAC Name |
6-(2,5-dimethoxyphenyl)-2-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-15-5-4-6-16(13-15)23-24-21(31-26-23)11-12-27-22(28)10-8-19(25-27)18-14-17(29-2)7-9-20(18)30-3/h4-10,13-14H,11-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYFXDCNRSUQQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCN3C(=O)C=CC(=N3)C4=C(C=CC(=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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